6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde
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Overview
Description
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde is a heterocyclic compound with the molecular formula C7H9NO3. It belongs to the class of oxazines, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde typically involves the reaction of appropriate aldehydes with nitroalkanes under specific conditions. One common method includes the use of titanium tetrachloride as a catalyst under an inert atmosphere . The reaction proceeds through a series of steps including demethylation and cyclization to yield the desired oxazine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory methods for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxazine derivatives .
Scientific Research Applications
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde involves its interaction with various molecular targets. The compound can undergo cyclization and other transformations that enable it to interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-quinoline-3-carbaldehyde: Similar in structure but with a methyl group instead of an ethoxy group.
6-Oxo-6H-1,2-oxazine-3-carboxylates: These compounds share the oxazine ring but differ in functional groups attached to the ring.
Uniqueness
6-Ethoxy-6H-1,2-oxazine-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science .
Properties
CAS No. |
484008-19-7 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-ethoxy-6H-oxazine-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO3/c1-2-10-7-4-3-6(5-9)8-11-7/h3-5,7H,2H2,1H3 |
InChI Key |
VSJYFHPUYAIQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC(=NO1)C=O |
Origin of Product |
United States |
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